Tetrakis(dimethylamido)tin(IV)

Overview

Description

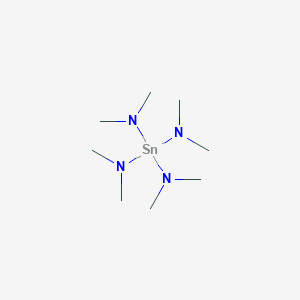

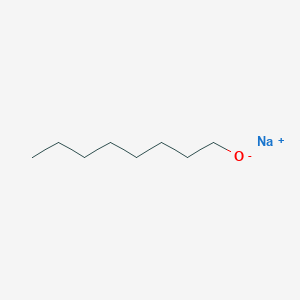

Tetrakis(dimethylamido)tin(IV), also known as Tin (IV) dimethylamide, is a chemical compound with the linear formula [(CH3)2N]4Sn . It has a molecular weight of 295.01 .

Molecular Structure Analysis

The molecular structure of Tetrakis(dimethylamido)tin(IV) is tetrahedral . The compound is diamagnetic and unlike many alkoxides, the diorganoamides of tin are monomeric and thus at least somewhat volatile .Physical And Chemical Properties Analysis

Tetrakis(dimethylamido)tin(IV) is a liquid at room temperature . It has a refractive index of 1.49 and a density of 1.125 g/mL at 25 °C . It has a boiling point of 110 °C at 0.5 mmHg .Scientific Research Applications

Atomic Layer Deposition (ALD) of Tin Oxide Films

Tetrakis(dimethylamino)tin is used in the atomic layer deposition (ALD) of tin oxide films . This method allows for uniform, conformal coating of complex topographies with ultrathin films . It avoids problems of corrosion and agglomeration associated with the halogenated compound, SnCl4 . The films are smooth, conformal, and nearly featureless .

Low-Temperature Growth of SnO2 Films

This compound allows for the first time, low-temperature (50°C) growth of SnO2 films by ALD . This is significant as it broadens the applicability of tin oxide to systems such as nanostructured solar cells .

Conformal Coating of High Aspect Ratio Anodic Alumina Membranes

The ALD process using Tetrakis(dimethylamino)tin is suitable for conformally coating high aspect ratio anodic alumina membranes . This is particularly useful in the fabrication of nanostructured materials.

Synthesis of Mesoporous Tin Silicate Xerogels

Tetrakis(dimethylamino)tin can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .

Production of Amorphous SnO2 Films

The ALD process using Tetrakis(dimethylamino)tin results in the production of amorphous SnO2 films . These films have moderately tunable optical properties, which can be beneficial in various optical applications .

Production of Polycrystalline Rutile SnO2

Post-annealing of the as-deposited films at 600°C in nitrogen leads to the formation of polycrystalline rutile SnO2 . This material has various applications in the field of semiconductors .

Mechanism of Action

Target of Action

Tetrakis(dimethylamino)tin, also known as Tetrakis(dimethylamido)tin(IV), is a metal-organic compound . Its primary targets are surfaces where it is used to deposit thin films in various industrial applications . The compound interacts with these surfaces to create a desired effect, such as the fabrication of transparent conducting tin oxide (SnO2) thin films .

Mode of Action

The compound’s mode of action is primarily through a process known as Atomic Layer Deposition (ALD) . In this process, Tetrakis(dimethylamino)tin serves as a precursor, reacting with the surface of the target material to deposit a thin film . The exact nature of this interaction depends on the specific conditions of the ALD process, such as temperature and pressure .

Biochemical Pathways

While Tetrakis(dimethylamino)tin is not typically involved in biochemical pathways due to its industrial use, its chemical reactions during the ALD process can be considered analogous to a pathway. The compound reacts with the surface of the target material, leading to the deposition of a thin film. This reaction is the primary “pathway” through which Tetrakis(dimethylamino)tin exerts its effects .

Pharmacokinetics

Its properties in terms of reactivity, volatility, and stability are crucial for its function in ald processes .

Result of Action

The primary result of Tetrakis(dimethylamino)tin’s action is the deposition of thin films on target surfaces . These films can have various properties depending on the specifics of the ALD process and the nature of the target surface . For example, the compound has been used to fabricate transparent conducting tin oxide (SnO2) thin films .

Action Environment

The action of Tetrakis(dimethylamino)tin is heavily influenced by environmental factors. The ALD process, in which the compound is used, is sensitive to conditions such as temperature and pressure . Additionally, the compound is sensitive to moisture, requiring careful handling and storage .

Safety and Hazards

Tetrakis(dimethylamido)tin(IV) is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Tetrakis(dimethylamido)tin(IV) has potential applications in the synthesis of mesoporous tin silicate xerogels, which are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction . It can also be used to produce stable metal oxide thin films on the surface of carbon electrode materials .

properties

IUPAC Name |

N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXTVQNIFGXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147660 | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1066-77-9 | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl[tris(dimethylamino)stannyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Tetrakis(dimethylamido)tin(IV) enhance free radical photopolymerization under air, and what is the underlying chemical mechanism?

A1: Tetrakis(dimethylamido)tin(IV) acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators, significantly improving polymerization rates (Rp) under air []. This enhancement is attributed to its involvement in a bimolecular homolytic substitution (SH2) reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

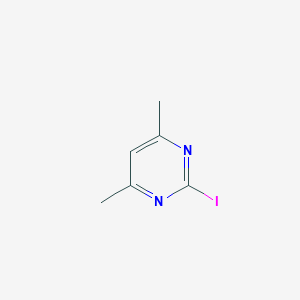

![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)